molecular formula C9H11ClN2 B13092216 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1204408-30-9

4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Cat. No.: B13092216
CAS No.: 1204408-30-9
M. Wt: 182.65 g/mol
InChI Key: DUOQAVLSURUYGQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a chemical compound belonging to the class of cyclopenta[D]pyrimidines. This compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to a dihydrocyclopenta ring fused with a pyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylcyclopentanone with guanidine hydrochloride in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:

    2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.

    4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine:

Properties

CAS No.

1204408-30-9

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C9H11ClN2/c1-5-3-7-8(4-5)11-6(2)12-9(7)10/h5H,3-4H2,1-2H3

InChI Key

DUOQAVLSURUYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=C(N=C2Cl)C

Origin of Product

United States

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